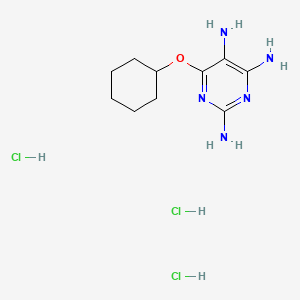

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride

Description

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride (molecular formula: C₁₀H₂₀Cl₃N₅O, molecular weight: 332.66 g/mol) is a pyrimidine derivative characterized by a cyclohexyloxy substituent at the 6-position and three amine groups at the 2-, 4-, and 5-positions, stabilized as a trihydrochloride salt . The hydrochloride salt form enhances its aqueous solubility, making it advantageous for pharmaceutical applications requiring bioavailability.

Properties

IUPAC Name |

6-cyclohexyloxypyrimidine-2,4,5-triamine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O.3ClH/c11-7-8(12)14-10(13)15-9(7)16-6-4-2-1-3-5-6;;;/h6H,1-5,11H2,(H4,12,13,14,15);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGWHCAAROLUTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC(=NC(=C2N)N)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Cl3N5O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Step 1 : Barbituric acid reacts with at 20–80°C to form a chlorinated intermediate.

-

Step 2 : further chlorinates the intermediate, yielding 2,4,6-trichloropyrimidine.

Industrial Challenges :

-

Aqueous work-up risks hydrolysis of the trichloropyrimidine, necessitating non-aqueous extraction methods.

-

Handling and requires corrosion-resistant equipment due to their aggressive nature.

Nucleophilic Substitution with Cyclohexyloxy Group

The cyclohexyloxy group is introduced via nucleophilic aromatic substitution (SNAr) at position 6 of the trichloropyrimidine intermediate.

Reaction Parameters

-

Nucleophile : Cyclohexanol, deprotonated by a base (e.g., ) to form cyclohexoxide.

-

Solvent : Polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran).

Outcome :

-

Selective substitution at position 6 due to steric and electronic factors.

-

Remaining chlorines at positions 2 and 4 are retained for subsequent amination.

Sequential Amination Reactions

Amination converts the chlorines at positions 2, 4, and 5 to amines. This stepwise process ensures regioselectivity.

Amination at Position 5

Amination at Positions 2 and 4

-

Reagent : Ammonia or alkylamines under similar conditions.

Challenges :

-

Over-amination or ring-opening side reactions require careful monitoring.

-

Purification via recrystallization or column chromatography is critical.

Formation of Trihydrochloride Salt

The final step involves converting the free base to its trihydrochloride form using hydrochloric acid ():

Procedure

-

Acid Addition : Gradual addition of concentrated to a solution of the free base in a polar solvent (e.g., methanol).

-

Precipitation : The product precipitates as a crystalline solid upon cooling.

Optimization :

-

Stoichiometric control ensures complete protonation of all three amine groups.

Optimization and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in inert atmospheres to prevent unwanted side reactions.

Substitution: Halides, amines; reactions are performed under mild to moderate conditions, often in the presence of catalysts or base.

Major Products

Scientific Research Applications

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell proliferation or signaling.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific pathways, influencing cellular processes and physiological outcomes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyrimidine Derivatives

Structural and Physicochemical Comparisons

Table 1: Key Physicochemical Properties of Selected Pyrimidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility Profile |

|---|---|---|---|---|

| 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride | C₁₀H₂₀Cl₃N₅O | 332.66 | Cyclohexyloxy, triamine (HCl salt) | High (polar solvents) |

| Pyrimidine-2,4,5-triamine (CAS 3546-50-7) | C₄H₇N₅ | 125.13 | Triamine (free base) | Moderate (ethanol) |

| 2-Amino-6-chloropyrimidin-4(3H)-one | C₄H₄ClN₃O | 145.55 | Chloro, amino, ketone | Low (organic solvents) |

| 5-(Imidazo[4,5-b]indol-2-yl)pyrimidine-2,4,6-triamine | C₁₃H₁₀N₈ | 278.27 | Imidazoindole, triamine | Low (crystalline form) |

Critical Notes and Discrepancies

- CAS Number Conflicts : Pyrimidine-2,4,5-triamine is listed under two CAS numbers (3546-50-7 and 50855-02-2) in and . This discrepancy may arise from tautomeric forms or data entry errors; verification via authoritative databases (e.g., PubChem) is recommended .

- Biological Data Gaps : The evidence lacks explicit bioactivity data for the target compound. Further in vitro studies are needed to confirm inferred antiviral or antimicrobial properties .

Biological Activity

6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride, identified by CAS number 2757730-50-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride is . Its structure features a pyrimidine ring substituted with a cyclohexyloxy group and multiple amine functionalities, which may contribute to its biological properties.

Research indicates that compounds similar to 6-(Cyclohexyloxy)pyrimidine derivatives often exhibit inhibitory effects on various kinases and enzymes involved in cancer progression. For instance, studies have shown that pyrimidine derivatives can inhibit c-Met kinase, which is implicated in several cancers . The specific mechanism of action for 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride requires further investigation but may involve similar pathways.

Antitumor Activity

A study evaluated the cytotoxicity of various pyrimidine derivatives against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that these compounds exhibited moderate to significant cytotoxic effects. For example, one derivative demonstrated an IC50 value of 1.06 μM against A549 cells . While specific data for 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride is limited, its structural similarities suggest potential antitumor activity.

Enzymatic Inhibition

Pyrimidine derivatives have been shown to inhibit key enzymes such as c-Met kinase. The inhibition of this kinase can lead to reduced tumor growth and metastasis. The effectiveness of these compounds often correlates with their structural features; thus, further studies on the structure-activity relationship (SAR) are essential for optimizing their efficacy .

Case Studies

- Cytotoxicity Evaluation : In vitro studies using the MTT assay have been conducted on related pyrimidine compounds. These studies found that many derivatives exhibited IC50 values below 10 μM against various cancer cell lines. A notable compound from a related series showed IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells .

- Apoptosis Induction : Further investigations into the apoptotic effects of pyrimidine derivatives revealed that certain compounds could induce late apoptosis in A549 cells in a dose-dependent manner. This suggests that 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride may also possess similar properties .

Data Tables

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine trihydrochloride | A549 | TBD | Potential c-Met inhibition |

| Related Pyrimidine Derivative (Compound 12e) | A549 | 1.06 | c-Met kinase inhibition |

| Related Pyrimidine Derivative (Compound 12e) | MCF-7 | 1.23 | c-Met kinase inhibition |

Q & A

Q. Table 1: Key Reaction Conditions

Basic: What safety protocols should be followed during handling and disposal?

Answer:

While direct safety data for this compound is limited, protocols for structurally similar pyrimidines (e.g., 6-chloro-4-hydroxypyrimidine) recommend:

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Conduct experiments in a fume hood to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light .

- Waste Disposal : Segregate aqueous and organic waste. Collaborate with certified hazardous waste management services for neutralization and disposal .

Basic: How can researchers characterize this compound’s purity and structure?

Answer:

Use a multi-technique approach:

- Spectroscopy :

- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (±0.3% tolerance).

- X-ray Crystallography : Resolve crystal structure if single crystals are obtainable.

Advanced: How can contradictions in spectroscopic or chromatographic data be resolved?

Answer:

Data discrepancies (e.g., unexpected NMR splitting or HPLC retention times) may arise from:

- Tautomerism : Pyrimidine derivatives often exhibit keto-enol tautomerism. Use variable-temperature NMR or deuterated DMSO to stabilize specific forms.

- Impurities : Employ preparative HPLC or recrystallization (e.g., from ethanol/water) to isolate pure fractions.

- Degradation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis to identify degradation products .

Advanced: What mechanistic insights guide reaction optimization for higher yields?

Answer:

Key factors influencing yield and selectivity:

- SNAr Reactivity : Electron-withdrawing groups (e.g., chloro) enhance substitution at the 6-position. Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .

- Ammonia Concentration : Excess aqueous ammonia (25–30%) ensures complete triamination but may require controlled addition to avoid side reactions.

- Temperature Control : Lower temperatures (0–5°C) during salt formation minimize decomposition.

Q. Table 2: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| POCl₃ reaction time | 4–6 hours | >85% chlorination |

| Cyclohexanol equivalence | 1.2–1.5 equivalents | Minimizes unreacted chloro |

| HCl concentration | 3–4 M in ethanol | Ensures complete salt formation |

Advanced: How to design stability studies under varying physiological conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (~200–250°C for similar hydrochlorides).

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation products with LC-MS .

Advanced: What strategies validate biological activity in vitro?

Answer:

While direct biological data is unavailable, pyrimidine analogs are often screened for:

- Enzyme Inhibition : Use kinase or dehydrogenase assays (e.g., ATP competition assays) with IC₅₀ calculations.

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) or use fluorescent tagging to track intracellular localization.

- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.